4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
Description
Properties
CAS No. |
62537-94-4 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-1,2,4-triazole |
InChI |
InChI=1S/C12H11N5/c1-9-11(10-5-3-2-4-6-10)12(16-15-9)17-7-13-14-8-17/h2-8H,1H3,(H,15,16) |
InChI Key |
WFPTZZYTKMMGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N2C=NN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid hydrazide with formamide, which undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Alkylation Reactions
Alkylation of the thiol group (-SH) at position 3 of the triazole ring is a common modification. For example:
-
Methylation : Reacting the parent compound with methyl iodide in basic ethanol yields 3-(methylthio)-4-phenyl-5-(5-methylpyrazol-3-yl)-1,2,4-triazole. This derivative showed a melting point of 220–221°C and was characterized by IR (C=N at 1607 cm⁻¹) and ¹H-NMR (δ 2.75 ppm for -SCH₃) .
-
Chloroacetamide alkylation : Using chloroacetamide derivatives under alkaline conditions produces N-substituted 2-(triazolylthio)acetamides. Yields range from 70–85%, with structural confirmation via LC-MS and ¹H-NMR .
Condensation with Aldehydes
The thiol group participates in Schiff base formation. Reaction with 3,4-dimethoxybenzaldehyde in ethanol under acidic catalysis produces a condensed triazole-thione derivative:
-
Product : 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenylpyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
-
Conditions : Reflux in ethanol with acetic acid (4 hours).
-
Yield : 80%, with a melting point of 160–162°C. IR confirms C=N (1597 cm⁻¹) and C=S (1249 cm⁻¹) .
Heterocyclization and Ring Formation
The triazole-pyrazole hybrid serves as a precursor for constructing larger heterocycles:
-
Thiazole formation : Reacting with ethyl 2-chloro-3-oxobutanoate in ethanol yields thiazole-triazole hybrids (77% yield) .
-
Cyclocondensation : Treatment with arylidene malononitrile or hydrazine hydrate facilitates the formation of triazolidine-thiones (89–91% yields) .
| Reagent | Product Type | Yield (%) | Application | Source |
|---|---|---|---|---|
| Ethyl 2-chloro-3-oxobutanoate | Thiazole-triazole hybrid | 77 | Antimicrobial agents | |
| Arylidene malononitrile | Triazolidine-thione | 89 | Antioxidant studies |
Functionalization via Nucleophilic Substitution
The sulfur atom at position 3 undergoes nucleophilic displacement:
-
Thioether formation : Reaction with benzyl chlorides or substituted aryl halides produces arylthioethers, validated by ¹H-NMR (δ 7.33–7.54 ppm for aromatic protons) .
-
Oxidation : Controlled oxidation with H₂O₂ converts the -SH group to sulfonic acid derivatives, though this pathway is less explored .
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
Scientific Research Applications
4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Anticonvulsant Activity of Triazole Derivatives
Key Insight: Alkoxy-substituted triazoles (e.g., 5f) exhibit potent anticonvulsant activity due to improved lipophilicity and receptor interactions.
Table 2: Antiradical and Antioxidant Activity
Key Insight : The absence of a thiol group or electron-withdrawing substituents (e.g., Cl) in the target compound likely reduces its antiradical efficacy compared to derivatives in Table 2 .
Table 3: Analgesic Activity
Key Insight : Schiff base derivatives with pyrazole-triazole cores show superior analgesic activity, suggesting that functional group diversity (e.g., imine bonds) enhances pharmacological profiles .
Structural and Electronic Comparisons
Aromatic vs. Aliphatic Substituents :
- The target compound’s rigid phenyl and pyrazole groups contrast with flexible alkoxy chains in anticonvulsant-active derivatives (e.g., 5f). Flexibility may improve blood-brain barrier penetration .
- Thiol-containing analogues (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) exhibit higher antiradical activity due to sulfur’s redox activity .
Halogen Effects :
Biological Activity
The compound 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is part of a class of compounds known for their diverse biological activities. The 1,2,4-triazole moiety has been extensively studied due to its potential therapeutic applications, including antifungal, antibacterial, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
The molecular structure and properties of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H11N5 |
| Molecular Weight | 257.31 g/mol |
| LogP | 1.9755 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 46.026 Ų |
Antioxidant Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole structure exhibit significant antioxidant properties. For instance, a study highlighted that derivatives of 1,2,4-triazoles effectively inhibit oxidative stress markers in macrophages activated by lipopolysaccharide (LPS), showcasing their potential in mitigating oxidative damage .
Anti-inflammatory Activity
The anti-inflammatory effects of This compound have been substantiated through various assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds with this triazole moiety have shown promising results in reducing inflammation by modulating the production of these cytokines .
Antifungal and Antibacterial Activity
The compound has also been evaluated for its antifungal and antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles demonstrate broad-spectrum antifungal activity against resistant strains due to their ability to inhibit fungal cytochrome P450 enzymes . In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against various pathogens .
Study 1: Anti-inflammatory Mechanism
In a recent study published in Molecules, researchers synthesized several 1,2,4-triazole derivatives and assessed their anti-inflammatory activity via COX inhibition assays. The compound exhibited an IC50 value of 0.84 µM against COX enzymes, indicating potent anti-inflammatory potential .
Study 2: Antioxidant Efficacy
Another study focused on evaluating the antioxidant capacity of triazole derivatives using DPPH radical scavenging assays. The results indicated that the compound effectively scavenged free radicals with an IC50 value comparable to established antioxidants .
Q & A
Q. What are the optimal synthetic routes for 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core formation : React hydrazine hydrate with substituted carbonyl precursors (e.g., isoniazid derivatives) under basic conditions (KOH) to form 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediates .
Functionalization : Condense intermediates with benzaldehydes or acetanilides in acetic acid to introduce aryl or alkyl substituents .
Thiol modification : React with halogenated benzyl halides or thiophene derivatives to append sulfur-containing groups .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹), C-S (650–750 cm⁻¹), and aromatic C-H stretching (3000–3100 cm⁻¹) .
- NMR : Analyze - and -NMR for substituent-specific shifts (e.g., pyrazole protons at δ 6.5–7.5 ppm; triazole carbons at δ 150–160 ppm) .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What basic biological assays are used to evaluate its antimicrobial and antioxidant potential?
- Methodological Answer :
- Antimicrobial Activity :
- Cup-Plate Method : Test against Staphylococcus aureus and Escherichia coli at 100 µg/mL; measure inhibition zones after 24-hour incubation .
- Antioxidant Activity :
- DPPH Assay : Incubate compounds (10–100 µM) with DPPH radical solution; measure absorbance at 517 nm after 30 minutes. Calculate IC values (e.g., 40–80 µM for active derivatives) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodological Answer : Use SHELXL for refinement:
Data Input : Load .hkl files containing intensity data.
Parameterization : Define anisotropic displacement parameters for non-hydrogen atoms.
Twinned Data Handling : Apply HKLF5 format for twin refinement (BASF parameter) .
Q. How do substituents influence structure-activity relationships (SAR) in antimicrobial applications?
- Methodological Answer : Compare derivatives with varying substituents (Table 1):
| Substituent (R) | Antimicrobial Activity (Zone of Inhibition, mm) | Reference |
|---|---|---|
| 4-Chlorophenyl | 18–22 (S. aureus) | |
| 2-Methylbenzylthio | 12–15 (E. coli) | |
| 3-Trifluoromethyl | 24–28 (S. aureus) |
- Trends : Electron-withdrawing groups (e.g., -CF) enhance activity by increasing membrane permeability .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
Standardize Assays : Use identical bacterial strains (e.g., ATCC controls) and solvent systems (DMSO concentration ≤1%) .
Control Variables : Normalize inoculum density (0.5 McFarland standard) and incubation temperature (37°C) .
Statistical Analysis : Apply ANOVA or Tukey’s test to compare IC values; report p-values <0.05 as significant .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking :
Target Selection : Retrieve PDB structures (e.g., 14α-demethylase, PDB:3LD6) .
Ligand Preparation : Optimize compound geometry using Gaussian09 at B3LYP/6-31G* level.
Docking Protocol : Use AutoDock Vina with Lamarckian GA; validate poses with RMSD ≤2.0 Å .
- Output Analysis : Identify hydrogen bonds (e.g., triazole N with Thr260) and hydrophobic interactions (phenyl rings with Leu321) .
Key Tools and Software
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
